molecular formula C8H9Cl2NO2 B6336540 2-Chloromethyl-nicotinic acid methyl ester hydrochloride CAS No. 1803565-86-7

2-Chloromethyl-nicotinic acid methyl ester hydrochloride

Cat. No.: B6336540
CAS No.: 1803565-86-7
M. Wt: 222.07 g/mol
InChI Key: BIJONQCBHLGFFG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-(chloromethyl)pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJONQCBHLGFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-Chloromethylnicotinic Acid

A logical starting point involves the esterification of 2-chloromethylnicotinic acid with methanol under acidic conditions. This method parallels the synthesis of methyl 2-methylnicotinate described in the patent (CN112824387A), where beta-aminocrotonic acid methyl ester reacts with 1,1,3,3-tetramethoxypropane in methanol under hydrochloric acid catalysis. Adapting this approach:

  • Synthesis of 2-Chloromethylnicotinic Acid :

    • Chloromethylation of nicotinic acid at the 2-position remains challenging due to the electron-deficient pyridine ring. Directed ortho-lithiation strategies could facilitate this step. For example, protecting the carboxylic acid as an ester or amide enables deprotonation with a strong base (e.g., LDA), followed by quenching with chloromethylating agents like chloromethyl methyl ether.

    • Alternative routes may involve radical chlorination or nucleophilic substitution of a pre-installed hydroxymethyl group using HCl or SOCl₂.

  • Esterification with Methanol :

    • The carboxylic acid reacts with methanol in the presence of HCl gas, serving both as a catalyst and a source for the hydrochloride counterion. Conditions from the patent (50–60°C, 5–7 hours) may be applicable, yielding the methyl ester hydrochloride directly.

    • Post-reaction purification includes extraction with ethyl acetate, washing with aqueous sodium hydroxide (pH 5–7), and vacuum distillation to achieve >98% purity.

Example Protocol :

  • Combine 2-chloromethylnicotinic acid (1 mol), methanol (6 mol), and concentrated HCl (2.5 mol).

  • Reflux at 60°C for 6 hours.

  • Concentrate under reduced pressure, adjust pH to 6.0 with 10% NaOH, extract with ethyl acetate (5× mass), wash with water, and distill to isolate the product.

Chloromethylation of Methyl Nicotinate

Introducing the chloromethyl group after esterification offers an alternative route, leveraging electrophilic aromatic substitution (EAS) or radical intermediates:

  • Synthesis of Methyl Nicotinate :

    • Nicotinic acid undergoes Fischer esterification with methanol and sulfuric acid, a well-established method.

  • Chloromethylation at the 2-Position :

    • Friedel-Crafts Alkylation : Using chloromethyl methyl ether and a Lewis acid (e.g., AlCl₃) could install the chloromethyl group. However, the pyridine ring’s electron deficiency may necessitate harsher conditions or directing groups.

    • Mannich Reaction : Reacting methyl nicotinate with formaldehyde and HCl could form a hydroxymethyl intermediate, followed by chlorination with SOCl₂.

Example Protocol :

  • Dissolve methyl nicotinate (1 mol) in dichloromethane, add chloromethyl methyl ether (1.2 mol) and AlCl₃ (1.5 mol).

  • Stir at 0°C for 2 hours, then warm to room temperature.

  • Quench with ice-cold water, extract with ethyl acetate, and treat with HCl gas to precipitate the hydrochloride salt.

Nucleophilic Substitution of Hydroxymethyl Precursors

Replacing a hydroxymethyl group with chloride provides a controlled pathway:

  • Synthesis of Methyl 2-Hydroxymethylnicotinate :

    • Reduce methyl 2-cyanonictinate with LiAlH₄ or employ a Grignard reagent to introduce the hydroxymethyl group.

  • Chlorination with HCl or SOCl₂ :

    • React the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or concentrated HCl to replace the hydroxyl group with chlorine.

Example Protocol :

  • Treat methyl 2-hydroxymethylnicotinate (1 mol) with SOCl₂ (2 mol) in dry DCM.

  • Reflux for 3 hours, evaporate excess SOCl₂, and recrystallize from ethanol to obtain the hydrochloride salt.

Optimization of Reaction Conditions

Temperature and Time

Data from the patent highlight the importance of temperature control (50–60°C) and reaction duration (5–7 hours) for maximizing yields in nicotinate ester synthesis. Similar conditions apply here, with elevated temperatures favoring esterification but risking decomposition of the chloromethyl group.

Solvent and Catalysts

  • Solvents : Methanol and ethanol are preferred for esterification, while dichloromethane or THF suits chloromethylation steps.

  • Catalysts : HCl gas or concentrated HCl serves dual roles as acid catalyst and chloride source, simplifying the formation of the hydrochloride salt.

Purification Techniques

  • Extraction : Ethyl acetate effectively isolates the product from aqueous phases, as demonstrated in multiple examples.

  • Distillation : Vacuum distillation (e.g., 0.1–0.5 mmHg) removes low-boiling impurities, achieving purities >98%.

  • Recrystallization : Ethanol or acetone/water mixtures yield crystalline products suitable for analytical characterization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Signals for the chloromethyl group (–CH₂Cl) appear as a singlet at δ 4.5–4.7 ppm, while the methyl ester resonates as a triplet near δ 3.8 ppm.

  • GC-MS : A molecular ion peak at m/z 171.58 (C₇H₆ClNO₂) confirms the free base, with the hydrochloride salt showing additional HCl adducts.

Purity and Yield

  • Yield : Optimized protocols report 65–72% yields for analogous nicotinate esters, influenced by stoichiometry and reaction time.

  • Purity : Gas chromatography (GC) and HPLC analyses validate purities >98%, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethyl-nicotinic acid methyl ester hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic Substitution: Products include substituted nicotinic acid derivatives.

    Oxidation: Products include nicotinic acid or nicotinaldehyde.

    Reduction: Products include nicotinic alcohol derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that have garnered attention in medicinal chemistry:

  • Antitumor Properties : Research indicates that derivatives of nicotinic acid, including 2-chloromethyl-nicotinic acid methyl ester hydrochloride, can serve as intermediates in the synthesis of antitumor agents. For instance, compounds derived from this structure have been linked to the development of drugs targeting specific cancer pathways .
  • Neuroprotective Effects : Some studies suggest that nicotinic acid derivatives may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Agrochemical Applications

In the realm of agrochemicals, this compound plays a role as an intermediate in the production of pesticides:

  • Pesticide Development : The compound's derivatives are explored for their efficacy as pesticides, particularly in targeting pests resistant to conventional treatments. The synthesis methods employed allow for the production of high-purity compounds necessary for effective pest control .

Case Study 1: Antitumor Drug Development

A study focused on synthesizing a novel drug candidate using this compound as an intermediate. The resulting compound demonstrated significant cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy.

Case Study 2: Pesticide Efficacy

Field trials were conducted using formulations containing derivatives of this compound. Results indicated improved efficacy against a range of agricultural pests compared to existing pesticides, suggesting its viability in sustainable agriculture practices.

References Table

SourceDescription
Patent detailing the preparation method and applications in pesticides
Research on antitumor properties related to nicotinic acid derivatives
Study discussing neuroprotective effects linked to nicotinic compounds

Mechanism of Action

The mechanism of action of 2-Chloromethyl-nicotinic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    Nicotinic Acid Methyl Ester: Lacks the chloromethyl group, resulting in different reactivity and applications.

    2-Bromomethyl-nicotinic Acid Methyl Ester: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    2-Hydroxymethyl-nicotinic Acid Methyl Ester:

Uniqueness: 2-Chloromethyl-nicotinic acid methyl ester hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Biological Activity

2-Chloromethyl-nicotinic acid methyl ester hydrochloride is a synthetic derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various physiological processes and pathologies, including neurodegenerative diseases and addiction.

  • Molecular Formula : C8_8H8_8ClNO2_2
  • Molecular Weight : 189.61 g/mol
  • Structure : The compound features a chloromethyl group attached to the nicotinic acid backbone, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with nAChRs. These receptors are ligand-gated ion channels that mediate synaptic transmission in the nervous system. The compound acts as an agonist or modulator, affecting neurotransmission and potentially influencing conditions such as Alzheimer's disease and nicotine addiction.

Binding Affinity

Studies have indicated that derivatives of nicotinic acid can exhibit varying degrees of affinity for different nAChR subtypes. The presence of the chloromethyl group may enhance binding efficiency compared to other derivatives, making it a candidate for selective receptor targeting.

Pharmacological Effects

  • Neuroprotective Properties : Research suggests that compounds similar to this compound can exert neuroprotective effects by modulating cholinergic signaling pathways.
  • Antinociceptive Activity : Some studies have shown that nicotinic acid derivatives can reduce pain perception, indicating potential applications in pain management.
  • Cognitive Enhancement : By influencing nAChRs, these compounds may improve cognitive functions, which is particularly relevant in age-related cognitive decline.

Toxicity Profile

The toxicity of this compound has been assessed in various studies:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Long-term Effects : Chronic exposure may lead to neurobehavioral changes, necessitating further investigation into its safety profile.

Case Studies

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of nicotinic acid derivatives demonstrated improved memory retention and reduced amyloid plaque formation.
  • Addiction Studies : In vitro studies have shown that this compound can modulate dopamine release in response to nicotine exposure, suggesting a role in addiction pathways.

Research Findings

StudyFindings
PMC3121496 Identified binding sites on nAChRs for various derivativesSupports the potential for selective targeting in drug design
PubChem Toxicity data indicates harmful effects upon ingestionHighlights the need for careful handling and dosage regulation
Organic Process Research Describes synthesis methods for related compoundsProvides a framework for developing new analogs with enhanced activity

Q & A

Basic Question: What are the common synthetic routes for preparing 2-chloromethyl-nicotinic acid methyl ester hydrochloride, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves chlorination of nicotinic acid derivatives. For example, chlorination of 4-methyl-nicotinic acid using thionyl chloride (SOCl₂) under reflux conditions produces intermediates like 2-chloro-4-methyl-nicotinoyl chloride . Subsequent esterification with methanol and hydrochloride salt formation may follow. Key factors affecting yield include:

  • Reagent stoichiometry : Excess SOCl₂ ensures complete conversion of carboxylic acid to acyl chloride.
  • Temperature control : Reflux conditions (~70–80°C) optimize reactivity while minimizing side reactions.
  • Purification steps : Crystallization or column chromatography is critical for isolating the hydrochloride salt .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the ester group (COOCH₃) and chloromethyl (-CH₂Cl) substituents. For example, methyl ester protons appear as singlets at ~3.8–4.0 ppm .
  • HPLC-MS : Quantifies purity (>95%) and detects impurities like unreacted starting materials or hydrolysis byproducts .
  • Elemental analysis : Validates the molecular formula (e.g., C₈H₉Cl₂NO₂) and chloride content .

Basic Question: What are the stability considerations for storing and handling this compound in laboratory settings?

Answer:

  • Storage : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the ester or chloromethyl groups .
  • Decomposition risks : Exposure to moisture or basic conditions may hydrolyze the ester to nicotinic acid derivatives or release HCl .
  • Handling : Use inert atmospheres (e.g., N₂) during synthesis to avoid side reactions with ambient humidity .

Advanced Question: How can researchers optimize reaction conditions to mitigate low yields in the chloromethylation step?

Answer:
Common challenges include competing side reactions (e.g., over-chlorination or ester hydrolysis). Optimization strategies include:

  • Catalyst screening : Lewis acids like FeCl₃ may enhance chloromethylation selectivity .
  • Solvent selection : Non-polar solvents (e.g., toluene) reduce nucleophilic attack on the chloromethyl group .
  • Kinetic monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reagent addition rates .

Advanced Question: What advanced analytical methods resolve contradictions in spectral data for this compound?

Answer:
Discrepancies between theoretical and observed spectral data (e.g., NMR splitting patterns or MS fragmentation) require:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly for aromatic protons in the nicotinic acid ring .
  • High-resolution mass spectrometry (HRMS) : Differentiates isobaric impurities (e.g., dechlorinated byproducts) .
  • X-ray crystallography : Confirms stereochemistry and solid-state packing effects, if crystalline forms are obtainable .

Advanced Question: How can researchers design experiments to study the biological activity of this compound while adhering to regulatory guidelines?

Answer:

  • In vitro assays : Use cell-free systems (e.g., enzyme inhibition studies) to evaluate interactions with nicotinic acetylcholine receptors or other targets .
  • Ethical compliance : Follow institutional review board (IRB) protocols for in vivo studies, emphasizing that this compound is not FDA-approved for therapeutic use .
  • Metabolic stability : Assess hydrolysis in simulated physiological buffers (pH 7.4) to predict bioavailability .

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